Welcome to the BenchChem Online Store!
molecular formula C10H14N2O2 B1393985 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine CAS No. 1211758-68-7

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Cat. No. B1393985
M. Wt: 194.23 g/mol
InChI Key: KNMBWRWHUFZCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486953B2

Procedure details

To a solution of 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (2.31 g, 10.3 mmol) in anhydrous MeOH (20 mL) was added ammonium formate (1.2 g, 19.1 mmol) and palladium hydroxide on carbon (20%, 0.40 g). The mixture was stirred at ambient temperature for 8 hours when an additional aliquot of ammonium formate (1.0 g) was added. The mixture was heated at 50° C. for 4 hours, the solution adjusted to pH 8 with formic acid before further heating at 50° C. for one hour. The reaction was filtered through Celite and the catalyst residue washed with MeOH. The solvent was concentrated in vacuo to give a deep purple solid. The crude product was purified by ion-exchange chromatography (SCX-2 eluting with hydrochloric acid/MeOH ammonia/MeOH). The product crystallised as a white solid (1.8 g, 90%).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([O:10][CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.C([O-])=O.[NH4+].C(O)=O>CO.[OH-].[OH-].[Pd+2]>[O:14]1[CH2:15][CH2:16][CH:11]([O:10][C:5]2[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][N:6]=2)[CH2:12][CH2:13]1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)OC1CCOCC1
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
before further heating at 50° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
the catalyst residue washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a deep purple solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by ion-exchange chromatography (SCX-2 eluting with hydrochloric acid/MeOH ammonia/MeOH)
CUSTOM
Type
CUSTOM
Details
The product crystallised as a white solid (1.8 g, 90%)

Outcomes

Product
Name
Type
Smiles
O1CCC(CC1)OC1=NC=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.